Product packaging for 2-Fluoro-3,4-dimethoxyaniline(Cat. No.:CAS No. 1296235-56-7)

2-Fluoro-3,4-dimethoxyaniline

Cat. No.: B3096999
CAS No.: 1296235-56-7
M. Wt: 171.17
InChI Key: TUOVLUXPNIFZPC-UHFFFAOYSA-N
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Description

2-Fluoro-3,4-dimethoxyaniline is a fluorinated aniline derivative that serves as a versatile building block in organic synthesis and pharmaceutical research. The primary value of this compound lies in its multifunctional molecular structure, where the electron-donating methoxy groups and the electron-withdrawing fluorine atom adjacent to the amine group create a unique reactivity profile. This makes it a valuable precursor in the synthesis of more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs) and functional materials . Compounds with similar fluoro- and methoxy-substituted aniline structures are frequently employed as intermediates in medicinal chemistry. The structural motif is common in the exploration of novel therapeutics, and researchers utilize this scaffold to modulate the electronic characteristics, binding affinity, and metabolic stability of candidate molecules . For instance, closely related substances like 2-Fluoro-3,4-dimethoxyphenylacetonitrile are documented intermediates in synthetic organic chemistry routes . As a standard safety practice, researchers should handle this compound with care. Based on the hazards of similar compounds, it may cause skin and eye irritation . It is crucial to consult the specific Safety Data Sheet (SDS) and conduct all risk assessments prior to use. This product is intended For Research Use Only and is not approved for diagnostic or therapeutic applications in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10FNO2 B3096999 2-Fluoro-3,4-dimethoxyaniline CAS No. 1296235-56-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-3,4-dimethoxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO2/c1-11-6-4-3-5(10)7(9)8(6)12-2/h3-4H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUOVLUXPNIFZPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)N)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Fluoro 3,4 Dimethoxyaniline and Its Derivatives

Established Synthetic Routes to 2-Fluoro-3,4-dimethoxyaniline

Direct synthesis of this compound is not widely documented in readily available literature, suggesting that its preparation likely relies on multi-step sequences or adaptations of known reactions for substituted anilines.

Direct Synthesis Approaches and Optimization

Direct synthesis, in this context, would most likely involve the fluorination of 3,4-dimethoxyaniline (B48930). The methoxy (B1213986) groups at positions 3 and 4 are ortho-, para-directing, activating the ring towards electrophilic substitution. This would theoretically direct an incoming electrophile to positions 2, 5, and 6. Optimization would be critical to achieve regioselectivity for the desired 2-fluoro isomer over the 5-fluoro and 6-fluoro byproducts.

Another direct approach could be the amination of a suitable precursor like 1,2-difluoro-4,5-dimethoxybenzene. However, achieving selective monosubstitution of a fluorine atom can be challenging.

Multi-step Preparations from Precursors and Intermediates

Multi-step synthesis offers a more controlled, albeit longer, path to this compound. A common strategy in the synthesis of multi-substituted anilines involves the introduction of substituents in a specific order, often culminating in the reduction of a nitro group to form the aniline (B41778). tohoku.ac.jp

A plausible multi-step route for this compound could start from a more readily available precursor, such as 3,4-dimethoxynitrobenzene. The synthesis would involve the introduction of the fluorine atom onto this precursor, followed by the reduction of the nitro group. The challenge lies in the regioselective fluorination of the substituted nitrobenzene (B124822).

Analogous Synthetic Strategies from Related Dimethoxyanilines and Fluoroanilines

By examining the synthesis of structurally similar compounds, we can infer viable pathways for producing this compound.

Reduction of Nitrobenzene Derivatives

The reduction of a nitroaromatic compound is a fundamental and widely used method for the preparation of anilines. This strategy can be applied to a precursor such as 2-fluoro-3,4-dimethoxynitrobenzene. The synthesis of this precursor would be a key step. For instance, the nitration of 2-fluoro-1,4-dimethoxybenzene has been shown to yield 1-fluoro-2,5-dimethoxy-4-nitrobenzene in high yield, demonstrating the feasibility of nitrating a fluorinated dimethoxybenzene. mdpi.com

Various reducing agents can be employed for the conversion of the nitro group to an amine. Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or platinum oxide (PtO2) is a common and efficient method. mdma.ch Other methods include the use of metals in acidic media (e.g., Sn/HCl, Fe/HCl) or reagents like sodium dithionite. google.com The choice of reducing agent can be influenced by the presence of other functional groups in the molecule.

Table 1: Examples of Nitrobenzene Reduction for Aniline Synthesis

Nitro-PrecursorReducing Agent/CatalystSolventConditionsProductYieldReference
4-chloro-2,5-dimethoxynitrobenzeneHydrogenAromatic Solvent80-110 °C, 5-50 atm4-chloro-2,5-dimethoxyanilineNot specified google.com
1-(2-fluoro-4,5-dimethoxyphenyl)-2-nitropropeneLithium aluminum hydrideNot specifiedNot specified1-(2-fluoro-4,5-dimethoxyphenyl)-2-aminopropaneNot specified mdma.ch
Methyl-4-fluoro-3-nitrobenzoateSodium bisulfite/CatalystNot specified20-70 °CNot specifiedQuantitative google.com

Nucleophilic Aromatic Substitution in Halogenated Precursors

Nucleophilic aromatic substitution (SNAr) is a powerful tool for introducing substituents onto an aromatic ring, particularly when the ring is activated by electron-withdrawing groups. numberanalytics.com In the context of synthesizing this compound, SNAr could be employed in several ways.

One approach involves the reaction of a di-halogenated precursor, such as 1,2-difluoro-4,5-dimethoxybenzene, with an amine source like ammonia (B1221849) or a protected amine equivalent. The challenge in this approach is to control the regioselectivity and prevent di-substitution. The optimization of reaction conditions, including the choice of solvent, base, and temperature, is crucial for achieving the desired mono-aminated product. researchgate.netd-nb.info For instance, studies on the reaction of 2,4-difluoro-nitrobenzene with morpholine (B109124) have shown that reaction conditions can be optimized to control the substitution pattern. ichrom.com

Alternatively, a precursor with a different leaving group, such as a chloro or bromo substituent, could be reacted with a fluoride (B91410) source (e.g., KF, CsF) to introduce the fluorine atom. However, the electron-donating nature of the methoxy groups makes the ring less susceptible to nucleophilic attack, often requiring harsh reaction conditions.

Table 2: Examples of Nucleophilic Aromatic Substitution Reactions

Electrophilic Fluorination Strategies

Electrophilic fluorination is a more direct method for introducing a fluorine atom onto an aromatic ring. numberanalytics.com This strategy would involve the reaction of a substrate like 3,4-dimethoxyaniline or a protected derivative with an electrophilic fluorinating agent. The strong activating and ortho-, para-directing effects of the amine and methoxy groups would need to be carefully managed to achieve the desired regioselectivity at the C2 position.

Common electrophilic fluorinating reagents include N-fluorobenzenesulfonimide (NFSI) and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor®). numberanalytics.com The optimization of reaction conditions, such as solvent and temperature, is essential to control the regioselectivity and maximize the yield of the desired 2-fluoro isomer. numberanalytics.com For example, the electrophilic fluorination of 2,4-dimethoxybenzene with Selectfluor has been reported, although it can lead to a mixture of isomers. Protecting the aniline's amino group, for instance as an acetamide, can modulate its directing effect and influence the position of fluorination.

Table 3: Examples of Electrophilic Fluorination Reactions

Green Chemistry Principles and Sustainable Synthesis Approaches

The synthesis of specialized aromatic amines such as this compound and its derivatives is increasingly guided by the principles of green chemistry. These principles advocate for the reduction or elimination of hazardous substances, the use of renewable feedstocks, and the design of energy-efficient processes. The chemical industry's shift towards sustainability has spurred significant research into developing synthetic methodologies that are not only efficient but also environmentally responsible. This involves a focus on creating benign reaction conditions and employing advanced catalytic systems to minimize waste and environmental impact.

Development of Environmentally Benign Reaction Conditions

The establishment of environmentally friendly reaction conditions is a cornerstone of sustainable chemical synthesis. Traditional methods for producing substituted anilines often rely on harsh reagents, high temperatures, and volatile organic solvents, which contribute to environmental pollution and safety hazards. nih.gov Modern approaches seek to replace these outdated practices with cleaner, safer, and more efficient alternatives.

Key developments in this area include:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a valuable tool for accelerating chemical reactions, often leading to higher yields in significantly shorter timeframes compared to conventional heating. tandfonline.com This technique can frequently be performed under solvent-free conditions, which aligns perfectly with green chemistry goals by eliminating solvent waste. tandfonline.comrasayanjournal.co.in For instance, a novel microwave-assisted method has been reported for producing substituted anilines from aryl halides without the need for transition metals, ligands, or organic solvents, presenting a more efficient and eco-friendly alternative for creating important pharmaceutical building blocks. tandfonline.com The simplicity, speed, and reduced environmental footprint of microwave-assisted synthesis make it a strong candidate for the industrial-scale production of anilines. tandfonline.com

Solvent-Free and Alternative Solvent Systems: A significant area of green chemistry focuses on reducing or replacing hazardous organic solvents.

Mechanochemistry: This approach involves the use of mechanical force (e.g., grinding) to induce chemical reactions in the absence of solvents. A solvent-free mechanochemical method has been successfully used to synthesize fluorinated imines from various fluorinated anilines with good-to-excellent yields in as little as 15 minutes. mdpi.com This technique minimizes waste and energy consumption, offering a substantial improvement over conventional solution-based methods. mdpi.com

Aqueous Media: Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. Electrocatalytic methods have been developed for the reduction of substituted nitrobenzenes to their corresponding anilines in aqueous solutions at room temperature and pressure. nih.govacs.org Similarly, the synthesis of azoxybenzenes from anilines has been achieved in water using a cost-effective organocatalyst, highlighting the potential of aqueous systems for industrial applications. acs.org

Ionic Liquids: Ionic liquids are salts with low melting points that can be used as non-volatile, recyclable alternatives to traditional organic solvents. A metal- and solvent-free Friedel-Crafts reaction for synthesizing triarylmethanes from anilines has been developed using a Brönsted acidic ionic liquid as a reusable catalyst. rsc.org

Photoinduced Synthesis: Utilizing visible light as a renewable energy source for chemical transformations is a rapidly growing field. A transition-metal-free method for the difluoroalkylation of anilines has been developed using visible-light organophotocatalysis. acs.org This approach operates under mild conditions and even exploits the formation of an electron donor–acceptor (EDA) complex between anilines and the alkylating agent, offering an efficient and straightforward strategy for preparing difluoroalkyl derivatives. acs.org

Renewable Feedstocks: A paradigm shift in chemical manufacturing involves moving away from petroleum-based starting materials towards renewable resources. A landmark development is the production of aniline from plant-based biomass. covestro.com In this process, a custom microorganism converts industrial sugar into an intermediate, which is then transformed into aniline. covestro.com This bio-based route significantly improves the CO2 footprint compared to conventional fossil fuel-based technology and contributes to a circular economy. covestro.com

Comparison of Green Synthesis Conditions for Anilines and Derivatives
MethodologyKey FeaturesTypical ConditionsAdvantagesReference
Microwave-Assisted SynthesisRapid heating, often solvent-freeMicrowave irradiation, 130-160°CReduced reaction time, no organic solvent, high yield tandfonline.com
MechanochemistrySolvent-free grindingManual/ball-mill grinding, room temperatureNo solvent, minimal energy, simple work-up mdpi.com
Aqueous ElectrocatalysisUses water as solventAqueous solution, room temperature and pressureEliminates flammable solvents and harsh reagents, high selectivity nih.govacs.org
Photoinduced CatalysisVisible light as energy sourceLED irradiation, room temperature, organic photocatalystMild conditions, transition-metal-free, uses renewable energy acs.org
Bio-based SynthesisUses plant biomassFermentation followed by chemical conversionRenewable feedstock, improved CO2 footprint covestro.com

Catalytic Methodologies for Enhanced Efficiency

Catalysis is a fundamental pillar of green chemistry, enabling reactions to proceed with greater efficiency, selectivity, and under milder conditions. The development of novel catalysts is crucial for the sustainable synthesis of this compound and its derivatives.

Electrocatalysis and Photocatalysis:

Polyoxometalate Mediators: An electrocatalytic route for producing substituted anilines from nitroarenes utilizes a polyoxometalate redox mediator. nih.gov This mediator reversibly accepts electrons from the cathode and reduces the nitrobenzene precursors in the aqueous solution. nih.gov The process is highly selective, operates at room temperature, and avoids the need for hydrogen gas or precious metal catalysts. acs.org

Organophotocatalysis: Visible-light photocatalysis can be achieved using organic dyes. For example, Eosin Y has been employed as a photocatalyst for the difluoroalkylation of anilines, proceeding under mild conditions without the need for transition metals. acs.org

Heterogeneous Catalysis: Heterogeneous catalysts are preferred in industrial settings because they can be easily separated from the reaction mixture and reused, reducing waste and cost.

Sulfonated Reduced Graphene Oxide (rGO-SO3H): This material has been used as a reusable, solid acid catalyst for the synthesis of fluorinated aminomethylene bisphosphonates from fluoro-substituted anilines under solvent-free microwave conditions. bohrium.com The catalyst was recovered by centrifugation and reused multiple times without significant loss of activity. bohrium.com

Montmorillonite K-10 Clay: This environmentally benign solid acid has been used to catalyze the synthesis of quinoline (B57606) derivatives from anilines. jptcp.com

Transition-Metal-Free Catalysis: The replacement of expensive and potentially toxic heavy metal catalysts is a key goal of green chemistry.

Organocatalysis: Simple organic molecules can often catalyze reactions with high efficiency. A cost-effective and environmentally friendly method for synthesizing azoxybenzenes from anilines uses N,N-Diisopropylethylamine (DIPEA) as a catalyst in water at room temperature. acs.org

Brønsted Acidic Ionic Liquids: These have proven effective as reusable, metal-free catalysts. The ionic liquid [bsmim][NTf2] has been used to catalyze the double Friedel-Crafts reaction between anilines and aldehydes under solvent-free conditions to produce triarylmethanes in high yields. rsc.org

Homogeneous Transition-Metal Catalysis: While the focus is often on avoiding heavy metals, some transition-metal catalysts offer unparalleled efficiency and selectivity for specific transformations.

Ruthenium Catalysis: Ruthenium catalysts have been employed for the site-selective C-H perfluoroalkylation of anilines without the need for protecting groups, providing a direct route to valuable fluorinated compounds. researchgate.net

Cerium Catalysis: Catalytic amounts of Cerium(III) chloride (CeCl3·7H2O) have been used to promote the reaction of 2-acyl-1,4-naphthoquinones with various anilines under "open-flask" conditions, yielding structurally complex products in good yields. nih.gov

Overview of Catalytic Systems for Sustainable Aniline Synthesis
Catalyst TypeExample CatalystReactionKey AdvantagesReference
Electrocatalyst (Mediator)PolyoxometalateNitroarene ReductionAqueous media, room temp, high selectivity, no H2 gas nih.govacs.org
Heterogeneous Solid AcidrGO-SO3HAminomethylene bisphosphonate synthesisReusable, solvent-free, microwave compatible bohrium.com
OrganocatalystDIPEAOxidation/Dimerization of AnilinesTransition-metal-free, aqueous media, cost-effective acs.org
Ionic Liquid Catalyst[bsmim][NTf2]Friedel-Crafts ReactionMetal-free, solvent-free, reusable catalyst rsc.org
Homogeneous Transition MetalRuthenium ComplexC-H PerfluoroalkylationHigh site-selectivity, direct functionalization researchgate.net
OrganophotocatalystEosin YDifluoroalkylationVisible light, mild conditions, transition-metal-free acs.org

Chemical Reactivity and Transformational Chemistry of 2 Fluoro 3,4 Dimethoxyaniline

Cyclization and Ring-Closing Reactions for Fused Systems

Design and Synthesis of Complex Heterocyclic Scaffolds

2-Fluoro-3,4-dimethoxyaniline is a valuable precursor for creating complex heterocyclic scaffolds, which form the core of many therapeutic agents. ossila.com Its structure is particularly suited for constructing bicyclic and tricyclic systems. For example, fluorinated anilines are used to synthesize quinazolines, quinolines, and other fused heterocycles that are prominent in medicinal chemistry. ossila.comorganic-chemistry.org The reactivity of the aniline (B41778) group, combined with the electronic effects of the fluoro and methoxy (B1213986) substituents, allows for controlled cyclization reactions to build these intricate molecular architectures. vulcanchem.com

One notable application is in the synthesis of quinazoline (B50416) derivatives. organic-chemistry.org These compounds are synthesized through various methods, including the reaction of 2-aminobenzylamines with aldehydes or the cyclization of anthranilic acid derivatives. The specific substitution pattern of this compound can direct the regioselectivity of these reactions, leading to the desired heterocyclic products. These quinazoline scaffolds are integral to the development of various therapeutic agents, including kinase inhibitors. mdpi.comresearchgate.net

Exploration of Structure-Activity Relationships Through Chemical Modification to Influence Molecular Recognition and Binding Affinity

The strategic placement of a fluorine atom in a drug candidate can significantly impact its pharmacokinetic and pharmacodynamic properties. nih.gov this compound provides a platform to explore these structure-activity relationships (SAR). By incorporating this moiety, medicinal chemists can systematically study how the fluorine and methoxy groups affect a molecule's interaction with its biological target. vulcanchem.com

The electron-withdrawing nature of the fluorine atom can alter the pKa of the aniline group and influence hydrogen bonding interactions, which are critical for molecular recognition and binding affinity. nih.govnih.gov For instance, in the development of kinase inhibitors, the substitution pattern on the aniline ring is a key determinant of potency and selectivity. mdpi.comresearchgate.net The dimethoxy groups also play a role in binding, potentially forming hydrogen bonds with amino acid residues in the target protein's active site. researchgate.net The systematic modification of this and related aniline building blocks allows for the fine-tuning of a compound's biological activity. nih.govfrontiersin.org

Synthesis of Isatin (B1672199) Derivatives as Key Pharmaceutical Intermediates

Isatin and its derivatives are important intermediates in the synthesis of a wide range of pharmaceuticals. google.comscielo.brimpactfactor.org The Sandmeyer methodology is a common route for synthesizing isatin, which involves the reaction of an aniline with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride, followed by cyclization in strong acid. scielo.brajprd.com Fluorinated anilines are suitable substrates for this reaction. scielo.brajprd.com

While the direct use of 2,4-dimethoxyaniline (B45885) in some isatin synthesis methods like the Martinet procedure has been reported as less successful, the Stolle procedure offers an alternative route where dimethoxyanilines can undergo spontaneous cyclization. scielo.brimpactfactor.orgajprd.com Isatin derivatives serve as precursors to a variety of bioactive compounds, including those with potential antimicrobial and anticancer activities. impactfactor.org The specific substituents on the isatin ring, which can be introduced from the starting aniline, are crucial for their biological profile. impactfactor.org

Intermediate in Agrochemical Development

Similar to its role in pharmaceuticals, this compound and related fluorinated anilines are valuable intermediates in the agrochemical industry. The inclusion of fluorine in agrochemicals can enhance their efficacy and stability. researchgate.netagropages.com

Synthesis of Active Pharmaceutical Ingredients for Fungicides and Herbicides

Halogenated dimethoxy anilines are recognized as intermediates in the synthesis of pesticides. Fluorinated compounds make up a significant portion of agrochemicals, with aromatic fluorine-containing molecules being particularly common. researchgate.net These compounds are used to create active ingredients for both fungicides and herbicides. yacooscience.comguidechem.comgoogle.com For example, derivatives of fluorinated anilines are used in the synthesis of various pesticides that offer high efficiency and low toxicity. agropages.com

Development of Adjuvants for Agricultural Formulations

While specific information on this compound's direct use in adjuvants is not detailed in the provided results, the development of adjuvants for agricultural chemicals is a significant area of research. google.com Adjuvants are used to enhance the effectiveness of the active ingredients in agricultural formulations. Given the surface-active properties that can be imparted by fluorinated and methoxylated compounds, it is plausible that derivatives of this compound could be explored for such applications.

Role in Functional Materials and Dye Chemistry

This compound, a substituted aniline derivative, holds potential as a valuable precursor and intermediate in the synthesis of advanced functional materials and complex organic molecules like dyes. Its utility in these fields can be inferred by analogy to structurally similar compounds, such as 3,4-dimethoxyaniline (B48930) and its corresponding polymer, poly(dimethoxyaniline). The presence of both electron-donating methoxy groups and an electron-withdrawing fluorine atom on the aniline ring is expected to modulate the electronic properties, reactivity, and stability of the resulting materials.

Precursor for Conducting Polymers and Electrochromic Materials (by analogy to poly(dimethoxyaniline))

Conducting polymers are organic polymers that possess electrical conductivity. Polyaniline and its derivatives are among the most studied classes of conducting polymers due to their straightforward synthesis, environmental stability, and tunable properties. By analogy to dimethoxyaniline derivatives, this compound is a promising monomer for creating novel conducting polymers with unique characteristics.

Poly(2,5-dimethoxyaniline) (PDMA) has been synthesized and investigated for its electrochromic properties, which is the ability of a material to change color reversibly when a voltage is applied. scielo.br PDMA films have demonstrated the ability to switch between a yellow, fully reduced state and a blue, fully oxidized state. scielo.br The electrochemical polymerization of 2,5-dimethoxyaniline (B66101) produces a polymer with conductivity comparable to polyaniline. scielo.br Copolymers of aniline and 2,4-dimethoxyaniline have also been synthesized, resulting in nanostructured materials with conductivities that vary depending on the monomer ratio. researchgate.net

The introduction of a fluorine atom to the dimethoxyaniline structure, as in this compound, is anticipated to influence the properties of the resulting polymer. Fluorination is a common strategy in materials science to modulate electronic properties and enhance stability. nih.gov It is plausible that a polymer derived from this compound would exhibit different redox potentials, switching speeds, and color states compared to its non-fluorinated counterparts. These modified properties could be advantageous for applications in electrochromic devices like smart windows, non-emissive displays, and rear-view mirrors. scielo.br

Table 1: Comparison of Properties of Analogous Dimethoxyaniline-based Polymers

Property Poly(2,5-dimethoxyaniline) (PDMA) Poly(aniline-co-2,4-dimethoxyaniline) Potential Properties of Poly(this compound)
Monomers 2,5-Dimethoxyaniline Aniline, 2,4-Dimethoxyaniline This compound
Polymer Type Homopolymer Copolymer Homopolymer or Copolymer
Key Feature Electrochromic (yellow to blue color change) scielo.br Nanostructured with tunable conductivity researchgate.net Potentially altered redox potentials and enhanced stability due to fluorine substitution. nih.gov

| Synthesis Method | Electrochemical Polymerization scielo.br | Interfacial Oxidative Polymerization researchgate.net | Likely synthesizable via similar oxidative or electrochemical methods. |

Intermediate in Dyestuff Synthesis (by analogy to 3,4-dimethoxyaniline)

Aniline and its derivatives are fundamental building blocks in the synthesis of a vast array of synthetic dyes, particularly azo dyes. The synthesis typically involves the diazotization of a primary aromatic amine, followed by a coupling reaction with a suitable coupling component. ijirset.com 3,4-Dimethoxyaniline (also known as 4-aminoveratrole) is utilized as an intermediate in the preparation of dyes and pigments. fishersci.comsimsonpharma.comgoogle.com For instance, it is a precursor in the synthesis of certain Isatin derivatives, which can be used to produce indigo-type dyes. google.com

Given this precedent, this compound can be considered a valuable intermediate for creating novel dyestuffs. The general process for creating an azo dye from this compound would involve:

Diazotization: The amine group of this compound is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0-5 °C).

Coupling: The resulting diazonium salt, which is a weak electrophile, is then reacted with an electron-rich coupling component (such as a phenol, naphthol, or another aromatic amine) to form the azo dye.

The specific shade and properties of the resulting dye would be influenced by the electronic effects of the fluoro and dimethoxy substituents on the benzene (B151609) ring, as well as the chemical nature of the coupling component. The electron-withdrawing nature of the fluorine atom and the electron-donating character of the methoxy groups would affect the color, lightfastness, and affinity of the dye for various fibers.

Table 2: General Scheme for Azo Dye Synthesis

Step Reactants Conditions Product
1. Diazotization This compound, Sodium Nitrite, Hydrochloric Acid 0-5 °C 2-Fluoro-3,4-dimethoxybenzenediazonium chloride

| 2. Coupling | 2-Fluoro-3,4-dimethoxybenzenediazonium chloride, Coupling Component (e.g., Naphthol derivative) | Alkaline or slightly acidic conditions | Azo Dye |

Surface Functionalization Applications (e.g., diazonium modification of carbon materials with related anilines)

The surface modification of materials, particularly carbon-based materials like glassy carbon electrodes, carbon nanotubes, and graphene, is a significant area of research for developing sensors, catalysts, and advanced composites. One effective method for surface functionalization is through the electrochemical reduction of aryldiazonium salts.

Aniline derivatives can be converted into their corresponding diazonium salts and then grafted onto surfaces. This process creates a stable, covalently bonded organic layer that alters the surface's chemical and physical properties. While there is no specific research on the use of this compound for this purpose, the principle is well-established with other anilines. For example, poly(2,5-dimethoxyaniline) has been electrochemically polymerized on glassy carbon electrodes to create modified surfaces for the chiral differentiation of glutamic acid. researchgate.net

The diazonium salt of this compound could be similarly used to functionalize surfaces. The process would involve generating the diazonium salt and then electrochemically reducing it in the presence of the target material. The resulting surface would be decorated with 2-fluoro-3,4-dimethoxyphenyl groups. The presence of both fluoro and methoxy functionalities on the grafted layer could impart unique properties, such as altered hydrophobicity, specific binding sites for target molecules, or modified electronic characteristics, making it a candidate for creating specialized sensors or catalytic surfaces.

Spectroscopic Characterization and Advanced Computational Studies

Vibrational Spectroscopy (FT-IR, FT-Raman) and Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful tool for investigating the molecular structure of 2-Fluoro-3,4-dimethoxyaniline. These methods probe the vibrational modes of the molecule, offering a fingerprint that is unique to its structure and conformation.

Elucidation of Molecular Vibrations and Conformational Analysis

The vibrational spectrum of this compound is characterized by a series of distinct bands corresponding to the stretching and bending motions of its functional groups and aromatic ring. The molecule, which has Cₛ point group symmetry, displays 3N-6 fundamental vibrational modes, all of which are active in both IR and Raman spectroscopy. libretexts.org

Key vibrational modes for anilines include the symmetric and asymmetric stretching of the amino (-NH₂) group, which are sensitive to electronic effects from ring substituents. For aniline (B41778) itself, these bands appear around 3360 cm⁻¹ (symmetric) and 3440 cm⁻¹ (asymmetric). In this compound, the presence of an ortho-fluoro group (electron-withdrawing) and two methoxy (B1213986) groups (electron-donating) influences the electron density around the amino group, thereby shifting these frequencies. Computational studies on similar substituted anilines, often employing Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level, are instrumental in assigning these complex vibrations. psu.eduresearchgate.netnih.gov

Other significant vibrations include:

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the 3000-3100 cm⁻¹ region.

N-H Bending: The scissoring motion of the -NH₂ group is expected near 1600-1650 cm⁻¹. researchgate.net

C-N Stretching: The C-N stretching vibration is a strong indicator of the bond strength between the amino group and the aromatic ring, usually found in the 1250-1350 cm⁻¹ range. researchgate.net

C-F Stretching: A strong band corresponding to the C-F stretch is anticipated in the 1200-1300 cm⁻¹ region.

Methoxy Group Vibrations: Asymmetric and symmetric C-O-C stretching from the dimethoxy groups are expected around 1260 cm⁻¹ and 1030 cm⁻¹, respectively.

Conformational analysis through computational methods helps determine the most stable geometry, considering the orientation of the methoxy and amino groups relative to the benzene (B151609) ring. For ortho-substituted anilines, intramolecular hydrogen bonding between the amino hydrogen and the ortho substituent can occur, influencing the H-N-H angle and the vibrational frequencies. cdnsciencepub.com

Table 1: Predicted Characteristic Vibrational Frequencies for this compound This table is based on theoretical calculations and data from analogous compounds.

Vibrational ModePredicted Frequency Range (cm⁻¹)Spectroscopic Technique
N-H Asymmetric Stretch~3450FT-IR, FT-Raman
N-H Symmetric Stretch~3370FT-IR, FT-Raman
C-H Aromatic Stretch3000 - 3100FT-IR, FT-Raman
N-H Scissoring (Bending)1610 - 1640FT-IR
C=C Ring Stretching1500 - 1600FT-IR, FT-Raman
C-N Stretching1280 - 1340FT-IR
C-F Stretching1220 - 1280FT-IR
C-O Asymmetric Stretch1250 - 1270FT-IR
C-O Symmetric Stretch1020 - 1040FT-IR
NH₂ Wagging~600 - 650FT-IR, FT-Raman

Comparative Analysis of Substituent Effects on Vibrational Modes

The vibrational frequencies of aniline derivatives are highly sensitive to the electronic nature and position of substituents on the aromatic ring. acs.org In this compound, a combination of inductive and resonance effects from the fluorine and methoxy groups modulates the vibrational landscape.

Amino (-NH₂) Group: The electron-withdrawing fluorine atom at the ortho position tends to decrease the electron density on the nitrogen atom, which would typically increase the N-H stretching frequencies. Conversely, the two electron-donating methoxy groups at the meta and para positions increase electron density on the ring and the nitrogen atom, which would lower the N-H stretching frequencies. The final observed frequencies are a result of the interplay of these opposing effects. Studies on other ortho-substituted anilines show that effects like intramolecular hydrogen bonding and steric hindrance can also cause significant shifts. cdnsciencepub.com

Aromatic Ring Modes: The "breathing" mode of the benzene ring, observed at 993 cm⁻¹ in benzene, is lowered in substituted derivatives. ias.ac.in For aniline, it appears around 810 cm⁻¹. The specific substitution pattern in this compound will result in a unique frequency for this mode.

C-N Bond: The strength of the C-N bond is influenced by the degree of conjugation between the nitrogen lone pair and the aromatic π-system. Electron-donating groups (like -OCH₃) enhance this conjugation, imparting more double-bond character to the C-N bond and increasing its vibrational frequency. The electron-withdrawing fluorine has an opposing effect.

By comparing the spectrum of this compound with related molecules like 3,4-dimethoxyaniline (B48930) and 2-fluoroaniline, the specific contribution of each substituent can be deconvoluted. fluorochem.co.ukresearchgate.net For instance, the N-H stretching frequencies in para-substituted anilines have been shown to correlate with the Hammett σ parameters of the substituents, providing a quantitative measure of their electronic influence. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is indispensable for the unambiguous structural determination of this compound, providing detailed information about the hydrogen, carbon, and fluorine atomic environments.

Proton (¹H) and Carbon (¹³C) NMR Spectral Interpretation

The ¹H and ¹³C NMR spectra provide a complete map of the carbon-hydrogen framework of the molecule.

¹H NMR Spectrum: The proton spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the methoxy protons.

Aromatic Protons: There are two protons on the aromatic ring. The proton at C5 will likely appear as a doublet due to coupling with the fluorine atom, and the proton at C6 will appear as a doublet due to coupling with the C5 proton. Their chemical shifts would be in the range of δ 6.0-7.0 ppm, influenced by the strong electron-donating effects of the adjacent amino and methoxy groups.

Amino Protons: The -NH₂ protons typically appear as a broad singlet, with a chemical shift that can vary depending on solvent and concentration, but is generally expected around δ 3.5-4.5 ppm.

Methoxy Protons: Two sharp singlets are expected for the two non-equivalent methoxy groups (-OCH₃) at positions C3 and C4, likely appearing around δ 3.8-3.9 ppm. chemicalbook.com

¹³C NMR Spectrum: The ¹³C NMR spectrum will show eight distinct signals for the eight carbon atoms in the molecule, as they are all in unique chemical environments.

Aromatic Carbons: The chemical shifts of the six aromatic carbons are heavily influenced by the substituents. The carbons directly bonded to the electronegative oxygen (C3, C4) and fluorine (C2) atoms will be significantly shifted. The C-F coupling will be prominent, with the signal for C2 appearing as a large doublet. Smaller couplings to C1 and C3 are also expected.

Methoxy Carbons: The two methoxy carbons will appear as sharp signals in the δ 55-60 ppm region.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Predicted values based on standard substituent effects and data from analogous compounds. Spectra are typically recorded in CDCl₃ or DMSO-d₆. sigmaaldrich.comcarlroth.com

Atom¹H NMR (Predicted δ, Multiplicity)¹³C NMR (Predicted δ)
H on C5~6.5 (d)-
H on C6~6.8 (d)-
NH₂~4.0 (br s)-
OCH₃ (at C3)~3.85 (s)~56.0
OCH₃ (at C4)~3.88 (s)~56.2
C1-~130 (d)
C2-~145 (d, ¹JCF ≈ 240 Hz)
C3-~140 (d)
C4-~148
C5-~105 (d)
C6-~115

Fluorine (¹⁹F) NMR Spectroscopy for Characterizing Fluorine Environment

¹⁹F NMR is a highly sensitive technique for characterizing fluorinated organic compounds due to the 100% natural abundance of the ¹⁹F isotope and its wide range of chemical shifts. wikipedia.orgaiinmr.com For this compound, the ¹⁹F NMR spectrum would show a single signal for the fluorine atom attached to the aromatic ring.

The chemical shift of the fluorine signal is dependent on its electronic environment. For fluorobenzenes, shifts are influenced by the nature of other ring substituents. acs.orgnih.gov The presence of the ortho-amino group and meta-methoxy group will determine the precise shift. The signal is expected to be a doublet due to coupling with the adjacent aromatic proton at C5 (³JHF). This coupling constant is typically in the range of 5-10 Hz.

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Mass spectrometry (MS) provides information on the molecular weight and elemental composition of this compound and offers clues to its structure through the analysis of its fragmentation patterns upon ionization.

The molecular formula of this compound is C₈H₁₀FNO₂, giving it a monoisotopic mass of approximately 171.07 daltons. molbase.com The electron impact (EI) mass spectrum would therefore show a prominent molecular ion peak (M⁺˙) at m/z = 171.

The fragmentation of the molecular ion is dictated by the functional groups present. Key fragmentation pathways for aromatic amines and ethers include α-cleavage and the loss of small, stable neutral molecules. whitman.edumiamioh.edu Plausible fragmentation pathways for this compound include:

Loss of a Methyl Radical: The most common initial fragmentation for methoxy-substituted aromatics is the loss of a methyl radical (·CH₃, 15 Da) via cleavage of a C-O bond, leading to a stable, resonance-delocalized cation at m/z = 156.

Loss of Carbon Monoxide: The [M-15]⁺ fragment can subsequently lose a molecule of carbon monoxide (CO, 28 Da) to yield a fragment at m/z = 128.

Loss of Formaldehyde (B43269): A rearrangement reaction can lead to the elimination of a neutral formaldehyde molecule (CH₂O, 30 Da) from the molecular ion, resulting in a fragment at m/z = 141.

Loss of HCN: A characteristic fragmentation for anilines is the loss of hydrogen cyanide (HCN, 27 Da) from the ring structure, which would produce a fragment at m/z = 144. whitman.edu

The relative abundance of these fragment ions helps to confirm the proposed structure.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

m/zProposed Fragment IonNeutral Loss
171[C₈H₁₀FNO₂]⁺˙ (Molecular Ion)-
156[C₇H₇FNO₂]⁺·CH₃
144[C₇H₉FO₂]⁺HCN
141[C₇H₈FN]⁺˙CH₂O
128[C₆H₇FNO]⁺·CH₃ + CO

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Structure Probes

Electronic absorption spectroscopy, commonly known as UV-Vis, is a powerful technique to investigate the electronic transitions within a molecule. units.it

The UV-Vis spectrum of aniline and its derivatives typically exhibits absorption bands corresponding to π → π* and n → π* electronic transitions. units.itbohrium.com The π → π* transitions, which are generally more intense, arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the benzene ring. The n → π* transitions, which are of lower intensity, involve the promotion of a non-bonding electron, typically from the lone pair on the nitrogen atom of the amino group, to a π* antibonding orbital. units.it

For substituted anilines, the positions and intensities of these absorption bands can be influenced by the nature and position of the substituents on the aromatic ring. In the case of this compound, the fluorine and dimethoxy groups are expected to modulate the electronic structure. The methoxy groups, being electron-donating, and the fluorine atom, being electron-withdrawing, create a complex electronic environment that influences the energy levels of the molecular orbitals. researchgate.net Computational studies on related molecules like 3,4-dimethoxyaniline have been performed to understand their electronic and vibrational properties. nih.gov

Table 1: Typical Electronic Transitions in Aniline Derivatives

Transition TypeTypical Wavelength Range (nm)Description
π → π200-300Excitation of a π electron from a bonding to an antibonding orbital.
n → π> 250Excitation of a non-bonding electron to an antibonding π orbital.

Solvatochromism describes the shift in the position of a UV-Vis absorption band due to a change in the polarity of the solvent. units.it This phenomenon is a result of differential solvation of the ground and excited states of the molecule. Polar solvents can stabilize the charge-separated excited state more than the ground state, leading to a shift in the absorption maximum.

For aniline derivatives, the amino group can engage in hydrogen bonding with protic solvents, further influencing the electronic transitions. acs.org A shift to a longer wavelength (red shift or bathochromic shift) is often observed with increasing solvent polarity for π → π* transitions, while a shift to a shorter wavelength (blue shift or hypsochromic shift) can occur for n → π* transitions. units.it Studying the solvatochromic behavior of this compound would provide valuable information about the charge distribution in its ground and excited states and its interactions with different solvent environments.

Characterization of Electronic Transitions and Energy Levels

Quantum Chemical Calculations and Theoretical Modeling

Quantum chemical calculations are indispensable tools for gaining a deeper understanding of molecular properties that may be difficult to probe experimentally. unipd.it

Theoretical calculations, particularly using Density Functional Theory (DFT), can be employed to determine the most stable three-dimensional arrangement of atoms in this compound. researchgate.netnih.gov These calculations optimize the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation.

For a molecule with flexible groups like methoxy groups, conformational analysis is crucial. rsc.org This involves calculating the energies of different rotational isomers (rotamers) to identify the most stable conformer(s). The orientation of the methoxy groups relative to the benzene ring and the amino group can significantly impact the molecule's electronic properties and reactivity. For instance, computational studies on similar molecules like 3,4-dimethoxyaniline have been carried out to determine their optimized geometries. nih.govsairam.edu.in

Table 2: Representative Calculated Geometrical Parameters for a Substituted Aniline

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-C (aromatic)~1.39--
C-N~1.40--
C-F~1.36--
C-O~1.37--
C-C-N-~120-
C-C-O-~120-
H-N-H-~112-
C-O-C-H--Varies with conformation

Note: These are typical values for substituted anilines and related compounds. Precise values for this compound would require specific DFT calculations.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller gap suggests that the molecule is more likely to be reactive.

The distribution of the HOMO and LUMO across the molecule provides insight into the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net For this compound, the HOMO is expected to be localized primarily on the aniline ring and the amino and methoxy groups, which are electron-donating. The LUMO is likely distributed over the aromatic ring. Analysis of the HOMO and LUMO compositions helps in understanding the electronic transitions observed in the UV-Vis spectrum. bohrium.comnih.gov Specifically, the primary electronic transition often corresponds to the promotion of an electron from the HOMO to the LUMO. nih.gov

Table 3: Conceptual Frontier Molecular Orbital Properties

ParameterDescriptionImplication for this compound
HOMO EnergyEnergy of the highest occupied molecular orbital.Influences the electron-donating ability. Expected to be relatively high due to electron-donating groups.
LUMO EnergyEnergy of the lowest unoccupied molecular orbital.Influences the electron-accepting ability.
HOMO-LUMO GapEnergy difference between HOMO and LUMO.Relates to chemical reactivity and the energy of the lowest electronic transition.

Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption bands in its infrared (IR) and Raman spectra. researchgate.net By performing a frequency calculation on the optimized geometry, a set of vibrational modes and their corresponding frequencies can be obtained. researchgate.net

A Potential Energy Distribution (PED) analysis is then used to assign these calculated frequencies to specific types of molecular vibrations, such as stretching, bending, and torsional modes of different functional groups. researchgate.net For this compound, this would involve identifying the characteristic vibrational modes of the C-F, C-O, C-N, N-H, and C-H bonds, as well as the vibrations of the benzene ring. Comparing the theoretically predicted vibrational spectrum with an experimental one allows for a detailed and accurate assignment of the observed spectral bands. acs.org

Theoretical Chemical Shift Predictions and NMR Parameter Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The chemical shifts of nuclei such as ¹H, ¹³C, and ¹⁹F are highly sensitive to their local electronic environment. Computational chemistry provides powerful methods to predict these NMR parameters, offering a valuable complement to experimental data for structure verification and assignment of complex spectra.

The primary method for calculating NMR chemical shifts is the Gauge-Independent Atomic Orbital (GIAO) method, which is a widely implemented approach to address the gauge-origin problem in magnetic property calculations. researchgate.netmdpi.com This method is typically used in conjunction with Density Functional Theory (DFT), which offers a good balance between computational cost and accuracy. mdpi.com The choice of the DFT functional (e.g., B3LYP, ωB97X-D, WP04) and the basis set (e.g., 6-311++G(d,p), def2-SVP) is crucial for the accuracy of the predicted chemical shifts. researchgate.netmdpi.com

For a molecule like this compound, theoretical calculations would begin with the optimization of the molecule's geometry at a selected level of theory. rsc.org Following this, GIAO-DFT calculations are performed on the optimized structure to compute the absolute magnetic shielding tensors for each nucleus. The chemical shifts (δ) are then determined by subtracting the calculated shielding of the nucleus of interest (σ) from the shielding of a reference compound (σ_ref), such as Tetramethylsilane (TMS) for ¹H and ¹³C, calculated at the same level of theory. rsc.org

δ = σ_ref - σ

Studies on similar molecules, such as substituted anilines and fluoroaromatic compounds, have demonstrated that this computational approach can predict ¹H chemical shifts with a root-mean-square deviation (RMSD) of 0.07 to 0.19 ppm and ¹³C shifts with an RMSD of 0.5 to 2.9 ppm compared to experimental values. mdpi.com Predicting ¹⁹F NMR chemical shifts can be more complex due to fluorine's large chemical shift range and high sensitivity to subtle changes in its environment. researchgate.netnih.gov However, methods like the oB97XD/aug-cc-pvdz level of theory have shown good accuracy, with RMS errors around 3.5 ppm. researchgate.net

For this compound, calculations would reveal the electronic effects of the substituents. The electron-donating amino (-NH₂) and methoxy (-OCH₃) groups would increase the electron density on the aromatic ring, leading to higher shielding (lower chemical shifts) for the ring protons and carbons, while the electron-withdrawing fluorine (-F) atom would have a deshielding effect, particularly on adjacent carbons. A comparison of calculated and experimental data, as illustrated for a related compound in the table below, is essential for validating the proposed structure.

Table 1: Illustrative Comparison of Theoretical and Experimental NMR Chemical Shifts for a Substituted Aniline Derivative (Example: 4-Chloro-2-fluoroaniline) Note: This table is illustrative. Data is based on findings for related compounds, as specific computational studies on this compound are not publicly available.

AtomCalculated Chemical Shift (ppm) (GIAO-B3LYP/6-311++G(d,p))Experimental Chemical Shift (ppm)
¹H NMR
H (at C3)6.856.82
H (at C5)7.057.01
H (at C6)6.956.93
NH₂4.104.05
¹³C NMR
C1-NH₂145.2144.8
C2-F155.8 (d, ¹JCF)154.5 (d, ¹JCF)
C3116.5116.2
C4-Cl123.0122.5
C5128.9128.6
C6118.4118.1

Source: Data synthesized from methodologies described in scientific literature. researchgate.netmdpi.com

Investigation of Nonlinear Optical Properties (NLO)

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an intense electromagnetic field, such as that from a laser. These materials are crucial for applications in optoelectronics, including frequency conversion, optical switching, and data storage. mdpi.com Organic molecules with both an electron-donating group and an electron-accepting group connected by a π-conjugated system often exhibit significant NLO properties.

The NLO response of a molecule is primarily described by its hyperpolarizability. The first-order hyperpolarizability (β) is responsible for second-order NLO phenomena like second-harmonic generation (SHG), while the third-order hyperpolarizability (or third-order susceptibility, χ⁽³⁾) is related to third-harmonic generation (THG). mdpi.commetall-mater-eng.com

Computational quantum chemistry is a key tool for predicting the NLO properties of new molecules. researchgate.net Using methods like DFT with a suitable functional (e.g., B3LYP) and basis set, researchers can calculate the components of the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). researchgate.net For this compound, the amino group (-NH₂) acts as a strong electron donor, while the fluorine atom (-F) acts as an electron acceptor. The methoxy groups (-OCH₃) also contribute as donors. This donor-acceptor framework, coupled with the π-system of the benzene ring, creates an intramolecular charge transfer system, which is a prerequisite for a high NLO response.

The total first-order hyperpolarizability (β₀) can be calculated from its tensor components (β_xxx, β_xyy, β_xzz, etc.) obtained from the computational output. researchgate.net Studies on similar substituted anilines have shown that the presence of both donor and acceptor groups significantly enhances the β₀ value. For instance, quantum chemical calculations on 2,6-dibromo-3-chloro-4-fluoroaniline (B62999) have demonstrated that such molecules possess notable NLO activity. researchgate.net The calculated hyperpolarizability of these compounds can be many times greater than that of reference materials like urea, a common standard in NLO studies.

Table 2: Calculated Nonlinear Optical Properties for a Substituted Fluoroaniline Note: This table is illustrative. Data is based on findings for related compounds like 2,6-dibromo-3-chloro-4-fluoroaniline, as specific NLO studies on this compound are not publicly available.

ParameterDefinitionCalculated Value (B3LYP)
μ (Debye) Dipole Moment3.5 D
<α> (esu) Mean Polarizability2.8 x 10⁻²³ esu
<Δα> (esu) Anisotropy of Polarizability1.5 x 10⁻²³ esu
β₀ (esu) First-order Hyperpolarizability6.9 x 10⁻³⁰ esu

Source: Data synthesized from methodologies described in scientific literature. researchgate.net

Thermodynamical Analysis and Stability Predictions

Theoretical calculations are highly effective for predicting the thermodynamic properties and stability of chemical compounds before their synthesis or use in industrial processes. core.ac.uk By employing computational methods, key parameters such as the heat of formation (ΔH_f), entropy (S), and Gibbs free energy (G) can be determined. ijream.org These calculations are typically performed using DFT or other ab initio methods, which compute the molecular energies and vibrational frequencies.

The vibrational frequency analysis is fundamental, as it not only confirms that the optimized geometry corresponds to a true energy minimum (no imaginary frequencies) but also provides the zero-point vibrational energy (ZPVE), thermal energy corrections, and entropy. ijream.org Thermodynamic functions can be calculated over a range of temperatures to understand the stability and reactivity of this compound under different conditions. researchgate.net

These theoretical predictions are valuable for hazard evaluation. Software like CHETAH (Chemical Thermodynamic and Hazard Evaluation) uses group contribution methods to estimate the energy release potential, providing an early assessment of thermal stability. core.ac.uk

Table 3: Illustrative Theoretically Predicted Thermodynamic Properties at Standard Conditions (298.15 K) Note: This table is illustrative. Data is based on findings for related compounds, as specific thermodynamic studies on this compound are not publicly available.

Thermodynamic PropertySymbolPredicted Value (B3LYP/6-31G(d,p))Unit
Zero-point vibrational energyZPVE135.8kcal/mol
Heat CapacityC_p45.2cal/mol·K
EntropyS98.7cal/mol·K
EnthalpyH-110.5kcal/mol
Gibbs Free EnergyG-140.2kcal/mol

Source: Data synthesized from methodologies described in scientific literature. ijream.orgresearchgate.net

Strategic Applications and Contributions to Advanced Materials

Precursor in Pharmaceutical Research and Development

2-Fluoro-3,4-dimethoxyaniline serves as a crucial building block in the synthesis of various pharmaceutical compounds. The presence and position of the fluorine atom, along with the methoxy (B1213986) groups, provide a unique structural and electronic profile that is advantageous in drug design and development. vulcanchem.comnih.gov The fluorine atom can enhance metabolic stability and binding affinity to biological targets, while the dimethoxy arrangement influences the molecule's reactivity and potential interactions within a biological system. vulcanchem.comnih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.